molecular formula C12H14F3NO4S B1459276 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 1858240-17-1

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No. B1459276
M. Wt: 325.31 g/mol
InChI Key: MJGQWVOZEREBLY-UHFFFAOYSA-N
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Description

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic chemical compound . It is used as a reagent for the alkaline hydrolysis of sulfides and in analytical chemistry to monitor the presence of sulfide in environmental samples . It is also a derivative of Benzoic acid and a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .


Molecular Structure Analysis

The molecular formula of this compound is C9H7F3O4S . It has a molecular weight of 268.21 . The InChI code for this compound is 1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.513 . The boiling point is 416.6ºC at 760 mmHg . The flash point is 205.7ºC . The vapor pressure is 1.1E-07mmHg at 25°C .

Scientific Research Applications

Novel Synthesis and Biological Activity

Researchers have explored various synthetic routes and biological activities of compounds related to 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid. For instance, novel cyclization methods have been developed to convert 4-(substituted-phenylsulfonamido)butanoic acids into their corresponding pyrrolidin-2-ones, demonstrating significant antimicrobial activities (Zareef, Iqbal, & Arfan, 2008). This highlights the compound's potential in developing new antimicrobial agents.

Material Science Applications

In the field of material science, the derivative 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid and its analogs have been utilized to fabricate novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, indicating their potential application in water treatment and purification technologies (Liu et al., 2012).

Analytical Method Development

Analytical methods have also been developed for the separation and characterization of stereo isomers of compounds structurally related to 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid. A study detailed a reverse-phase HPLC method for separating two stereo isomers of a closely related compound, showcasing the method's efficiency and potential application in pharmaceutical analysis (Davadra et al., 2011).

Antimicrobial and Enzyme Inhibition Activity

The compound and its metal complexes have been synthesized and evaluated for antimicrobial and enzyme inhibition activities. Studies indicate that these compounds possess significant biological activities, including high activity against bacterial strains and fungi, as well as enzyme inhibition properties, suggesting their potential in therapeutic applications (Danish et al., 2021).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Suitable personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, and protective clothing. In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .

properties

IUPAC Name

2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-3-10(11(17)18)16(21(2,19)20)9-6-4-8(5-7-9)12(13,14)15/h4-7,10H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGQWVOZEREBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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